Home > Products > Screening Compounds P23651 > Thalidomide-5'-propargyl-PEG2-OH
Thalidomide-5'-propargyl-PEG2-OH -

Thalidomide-5'-propargyl-PEG2-OH

Catalog Number: EVT-14895755
CAS Number:
Molecular Formula: C20H20N2O7
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-propargyl-PEG2-OH is a novel compound that combines the well-known drug thalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. The incorporation of the PEG linker enhances the solubility and bioavailability of the compound, making it a significant tool in pharmaceutical and biochemical research. Thalidomide itself has a controversial history due to its teratogenic effects but has been repurposed for various therapeutic applications, including treatment for multiple myeloma and certain inflammatory diseases .

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-propargyl-PEG2-OH typically involves the conjugation of thalidomide with a PEG derivative, specifically Propargyl-PEG2-OH. One common synthetic route utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide-functionalized thalidomide reacts with the propargyl-PEG2-OH .

Technical Details

  1. Starting Materials: Thalidomide, Propargyl-PEG2-OH.
  2. Catalyst: Copper(I) catalyst is often employed to facilitate the cycloaddition reaction.
  3. Reaction Conditions: The reaction typically occurs in a solvent such as dimethyl sulfoxide or acetonitrile at elevated temperatures (around 60–80 °C) for several hours.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications.
Molecular Structure Analysis

Structure

Thalidomide-5'-propargyl-PEG2-OH features a thalidomide core connected to a PEG linker through a propargyl group. The molecular structure can be represented as follows:

  • Thalidomide Moiety: Contains both glutarimide and phthalimide rings.
  • PEG Linker: A chain of ethylene glycol units enhances solubility.
  • Propargyl Group: Provides additional functionalization opportunities.

Data

The molecular formula for Thalidomide-5'-propargyl-PEG2-OH is typically represented as C19H24N2O4C_{19}H_{24}N_2O_4 when accounting for the thalidomide structure along with the PEG and propargyl components. The molecular weight is approximately 348.41 g/mol.

Chemical Reactions Analysis

Reactions

Thalidomide-5'-propargyl-PEG2-OH can undergo various chemical reactions:

  1. Oxidation: The PEG linker can be oxidized under specific conditions, although this is not common in typical applications.
  2. Reduction: The compound can be reduced using mild reducing agents, affecting the thalidomide moiety.
  3. Substitution: The amino group in the PEG linker can participate in nucleophilic substitution reactions with carboxylic acids or activated esters.

Technical Details

  1. Oxidation Agents: Hydrogen peroxide or other mild oxidizing agents may be used.
  2. Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly employed.
  3. Substitution Reagents: N-hydroxysuccinimide esters, carboxylic acids, and aldehydes are typical reactants.
Mechanism of Action

Thalidomide-5'-propargyl-PEG2-OH exerts its pharmacological effects primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The binding of thalidomide to cereblon alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific target proteins such as Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism underlies its therapeutic effects in conditions like multiple myeloma and certain autoimmune diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in polar solvents due to the PEG component.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.
  2. pH Sensitivity: May exhibit changes in solubility and reactivity based on pH levels.

Relevant Data

The compound's stability and solubility profiles make it suitable for various biological applications, particularly in drug delivery systems.

Applications

Thalidomide-5'-propargyl-PEG2-OH has significant scientific uses, particularly in:

  1. Proteolysis Targeting Chimeras Development: Its structure allows it to serve as an effective linker in PROTACs aimed at targeted protein degradation.
  2. Cancer Research: It is being investigated for its potential to selectively degrade oncogenic proteins associated with multiple myeloma and other cancers.
  3. Inflammatory Disease Treatment: Due to its mechanism of action involving immune modulation, it may be applied in therapies targeting autoimmune disorders.
Introduction to PROTAC Technology and Thalidomide-5'-propargyl-PEG2-OH

Evolution of Targeted Protein Degradation Strategies

Targeted protein degradation has emerged as a transformative therapeutic strategy that overcomes limitations of traditional occupancy-based inhibitors. The concept of proteolysis-targeting chimeras (PROTACs) was pioneered in 2001 with peptide-based systems that recruited the SCFβ-TRCP E3 ligase to degrade methionine aminopeptidase-2 [5] [8]. This foundational work established the core heterobifunctional design principle: a target protein ligand connected via a chemical linker to an E3 ubiquitin ligase recruiter. The evolution accelerated dramatically with the discovery of small-molecule E3 ligands, particularly those engaging von Hippel-Lindau (VHL) in 2008 and cereblon (CRBN) in 2010 [4] [5]. These advances enabled drug-like degraders with improved cell permeability and oral bioavailability. Thalidomide-5'-propargyl-PEG2-OH represents a synthetic intermediate designed for constructing CRBN-recruiting PROTACs, featuring a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a hydrophilic PEG2 spacer to enhance solubility [1] [6].

Role of E3 Ubiquitin Ligase Recruitment in PROTAC Design

E3 ubiquitin ligases function as the catalytic engine of PROTACs, enabling substrate-specific ubiquitination. Among >600 human E3 ligases, CRBN has become a predominant choice due to its druggable binding pocket, well-characterized ligand chemistry, and broad tissue expression [4] [7]. The CRL4CRBN complex (Cullin4-RBX1-DDB1-CRBN) undergoes conformational rearrangement upon ligand binding, creating neo-substrate interfaces that enable degradation of previously inaccessible targets [2] [9]. PROTAC efficacy depends critically on the formation of a productive ternary complex (POI:PROTAC:E3), where linker composition and length directly influence degradation efficiency. Thalidomide-5'-propargyl-PEG2-OH contributes the E3-binding moiety with an optimally positioned propargyl group for modular conjugation to target ligands [6] [7].

Table 1: Key E3 Ligases Utilized in PROTAC Development

E3 LigaseRepresentative LigandsAdvantagesLimitations
CRBNThalidomide, Lenalidomide, PomalidomideDrug-like ligands, Clinical validation, Broad substrate scopeRisk of neo-substrate degradation
VHLVH032, VH298High-affinity ligands, Well-characterized ternary complexesLimited tissue expression
MDM2Nutlin, RG7112Oncology relevance, p53 activationOn-target toxicities
IAPBestatin derivativesApoptosis modulationComplex pharmacology

Thalidomide Derivatives as Cereblon-Binding Ligands

Thalidomide and its immunomodulatory drug (IMiD) derivatives (lenalidomide, pomalidomide) bind CRBN with a conserved glutarimide pharmacophore that coordinates a tri-tryptophan pocket within the thalidomide-binding domain (TBD) [2] [8]. Structural analyses reveal that IMiDs act as molecular glues, reshaping the CRBN surface to recruit neo-substrates like IKZF1/3 and CK1α [2] [9]. Thalidomide-5'-propargyl-PEG2-OH (C₂₀H₂₀N₂O₇, MW 400.39 g/mol) modifies this scaffold through:

  • 5'-O-ether linkage: Positions the conjugation handle distal to the phthalimide ring, preserving CRBN-binding interactions [1] [7]
  • PEG2 spacer: Enhances hydrophilicity (clogP reduction ~2 units vs. thalidomide) and provides flexibility for ternary complex formation [1] [6]
  • Propargyl terminus: Enables bioorthogonal conjugation to azide-functionalized target ligands via CuAAC, yielding triazole-linked PROTACs [6] [7]

Table 2: Properties of Thalidomide-5'-propargyl-PEG2-OH

PropertySpecificationMethod
CAS Number2098487-52-4Registry
Molecular FormulaC₂₀H₂₀N₂O₇Elemental analysis
Molecular Weight400.387 g/molMS
Purity≥95%HPLC
Recommended Storage-5°C, dry, avoid sunlightStability study
Key Functional GroupsGlutarimide, Phthalimide, Alkyne, PEGNMR/FTIR

This compound serves as a modular building block in PROTAC synthesis, exemplified by its application in degrading HDACs, BRD4, and BCR-ABL fusion proteins [3] [7]. The terminal alkyne allows rapid diversification of target warheads without re-optimizing CRBN engagement, accelerating PROTAC discovery pipelines.

Properties

Product Name

Thalidomide-5'-propargyl-PEG2-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H20N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,5-11H2,(H,21,24,25)

InChI Key

UELGWYQBSXWOLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.